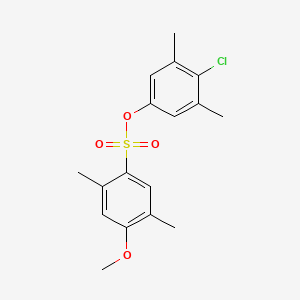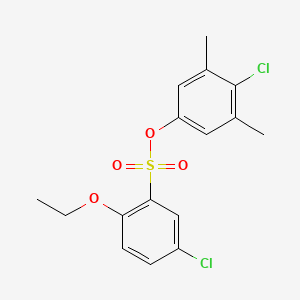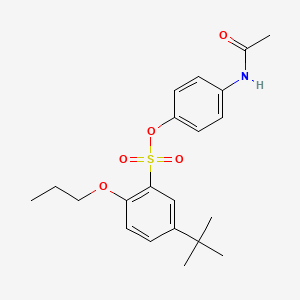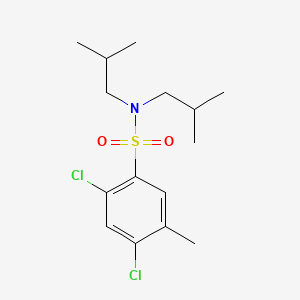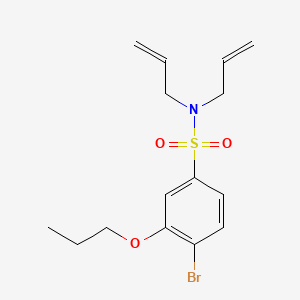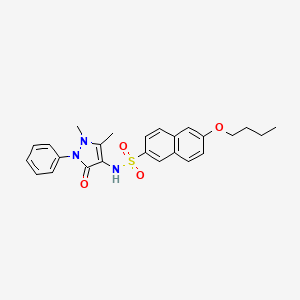
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate, also known as CTMPS, is a chemical compound that has gained attention in the field of scientific research due to its unique properties. CTMPS is a sulfonate ester that has a trichlorobenzene ring attached to it. It is widely used in various scientific applications, including biochemical and physiological studies.
作用机制
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate acts as a fluorescent probe by binding to proteins and altering their fluorescence properties. The binding of 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate to proteins can be monitored using various spectroscopic techniques, such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate has been shown to interact with various proteins, including enzymes, receptors, and transporters. The binding of 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate to proteins can lead to changes in their activity, localization, and interactions with other molecules. 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate has also been shown to affect the structure and function of biological membranes.
实验室实验的优点和局限性
One of the main advantages of using 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate in scientific research is its high sensitivity and specificity for protein binding. 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one of the limitations of using 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate is its potential toxicity to cells and organisms, which can affect the interpretation of experimental results.
未来方向
There are several potential future directions for the use of 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate in scientific research. One area of interest is the development of new 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate derivatives with improved properties, such as higher fluorescence intensity or increased specificity for certain proteins. Another potential direction is the use of 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate in combination with other techniques, such as mass spectrometry or X-ray crystallography, to study protein-ligand interactions in greater detail. Finally, 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate could be used to study the effects of drugs or other molecules on protein function and localization, which could have important implications for drug discovery and development.
合成方法
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate can be synthesized by reacting 2,4,5-trichlorobenzenesulfonyl chloride with 4-chloro-3-methylphenol in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield.
科学研究应用
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate has been extensively used in various scientific studies due to its unique properties. It is commonly used as a fluorescent probe to study protein-ligand interactions. 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate can also be used to label proteins for imaging studies. In addition, 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate has been used as a tool to study the structure and function of biological membranes.
属性
IUPAC Name |
(4-chloro-3-methylphenyl) 2,4,5-trichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O3S/c1-7-4-8(2-3-9(7)14)20-21(18,19)13-6-11(16)10(15)5-12(13)17/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRMLVUPACSLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)



